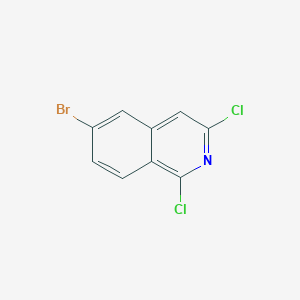

6-Bromo-1,3-dichloroisoquinoline

Description

Significance of Halogenated Isoquinolines in Medicinal Chemistry and Organic Synthesis

Halogenated isoquinolines are a critical class of compounds in medicinal chemistry and organic synthesis due to the unique properties imparted by the halogen substituents. Halogens can enhance a molecule's metabolic stability, improve its ability to cross cell membranes (lipophilicity), and increase its binding affinity to biological targets. tutorchase.com This is partly due to the ability of halogens to form halogen bonds, a type of noncovalent interaction that can play an important role in how a drug binds to its target protein. nih.gov

In organic synthesis, the halogen atoms on an isoquinoline (B145761) ring serve as versatile "handles" for further chemical modification. They are excellent leaving groups in nucleophilic substitution reactions and are key participants in cross-coupling reactions like Suzuki, Sonogashira, and Stille couplings. acs.org These reactions allow for the precise and efficient construction of complex molecular architectures from the halogenated isoquinoline scaffold. The ability to selectively introduce different functional groups at the halogenated positions is a powerful tool for creating libraries of compounds for drug screening and for synthesizing targeted molecules with desired properties. acs.org

Overview of Isoquinoline as a Privileged Scaffold in Drug Discovery

The isoquinoline ring system is considered a "privileged scaffold" in drug discovery. nih.govrsc.org This term describes a molecular framework that is able to bind to multiple biological targets with high affinity, making it a recurring structural motif in a wide range of biologically active compounds. rsc.org The isoquinoline core is found in numerous natural products, particularly alkaloids like berberine (B55584) and papaverine (B1678415), which exhibit significant therapeutic effects. pharmaguideline.com

The structural diversity and therapeutic importance of isoquinoline-based compounds have made them a major focus of research. rsc.org Synthetic and medicinal chemists have developed numerous methods to create isoquinoline derivatives to treat a broad spectrum of diseases, including cancer, infections, and cardiovascular conditions. nih.govresearchgate.net The versatility of the isoquinoline scaffold allows for the introduction of various substituents, enabling the fine-tuning of a compound's pharmacological profile. rsc.org At least 38 drugs based on the isoquinoline structure are either in clinical use or undergoing clinical trials, underscoring the scaffold's profound impact on modern medicine. nih.gov

Historical Context of Halogenated Isoquinoline Synthesis and Applications

The synthesis of the isoquinoline core has been a cornerstone of organic chemistry for over a century, with foundational methods like the Bischler-Napieralski, Pictet-Spengler, and Pomeranz–Fritsch reactions providing access to the basic scaffold. pharmaguideline.comharvard.edu These methods typically involve the cyclization of phenylethylamine derivatives. pharmaguideline.com

The development of methods to introduce halogen atoms onto the isoquinoline ring represented a significant advancement, greatly expanding the synthetic utility of this heterocycle. Early work focused on direct electrophilic halogenation, though controlling the position of the halogen (regioselectivity) was often a challenge. More recent advancements have provided highly selective methods for halogenating specific positions on the isoquinoline nucleus. acs.org For instance, a dearomatization–electrophilic substitution–rearomatization strategy has been developed for the site-selective synthesis of 4-halogenated isoquinolines. acs.org The ability to create polyhalogenated isoquinolines, such as 3-bromo-4-chloro-5-fluoro-7-iodoisoquinoline, further showcases the progress in synthetic methodologies. harvard.edu These halogenated intermediates have become indispensable in the synthesis of complex natural products and novel pharmaceutical agents.

Structure

2D Structure

Propriétés

IUPAC Name |

6-bromo-1,3-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4BrCl2N/c10-6-1-2-7-5(3-6)4-8(11)13-9(7)12/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRSSIZNHQQNESH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(N=C(C=C2C=C1Br)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4BrCl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40584910 | |

| Record name | 6-Bromo-1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

552331-05-2 | |

| Record name | 6-Bromo-1,3-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40584910 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Bromo-1,3-dichloroisoquinoline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 6 Bromo 1,3 Dichloroisoquinoline and Its Derivatives

Modern Synthetic Approaches for Isoquinoline (B145761) Skeleton Construction

The construction of the isoquinoline core has evolved significantly, moving from classical methods to more sophisticated and efficient strategies. These modern approaches often prioritize atom economy, functional group tolerance, and the ability to introduce molecular complexity in a controlled manner.

Transition-Metal-Catalyzed Annulation Reactions via C-H Activation

Transition-metal catalysis has revolutionized the synthesis of isoquinolines by enabling the direct functionalization of C-H bonds. This approach avoids the need for pre-functionalized starting materials, thereby streamlining synthetic sequences.

Palladium catalysts are powerful tools for the synthesis of isoquinoline derivatives. These methods often involve the cyclization of suitable precursors or cross-coupling reactions to build the heterocyclic ring. For instance, palladium-catalyzed dearomative diamination of arenes has been reported, offering a pathway to functionalized cyclic structures. nsf.gov While a direct synthesis of 6-Bromo-1,3-dichloroisoquinoline using this specific method is not detailed, the underlying principles of palladium-catalyzed C-N bond formation are relevant. The general strategy involves the reaction of an arene with an amine nucleophile in the presence of a palladium catalyst, such as Pd(PPh3)4 or a combination of Pd2(dba)3 and a suitable ligand like dppf. nsf.gov

A key consideration in these reactions is the choice of ligand, which can influence the efficiency and selectivity of the transformation. For example, in the dearomative diamination of naphthalene, the use of the (S,Sp)-tBu-Phosferrox ligand in conjunction with Pd2(dba)3 was found to afford high enantioselectivity. nsf.gov

Table 1: Examples of Palladium-Catalyzed Reactions for Arene Functionalization

| Catalyst System | Substrates | Product Type | Reference |

| Pd(PPh3)4 | Arenes, Secondary Amines | Diaminated Products | nsf.gov |

| Pd2(dba)3/dppf | Arenes, Primary Amines | Diaminated Products | nsf.gov |

| Pd2(dba)3/(S,Sp)-tBu-Phosferrox | Naphthalene, Amines | Enantioselective Diaminated Products | nsf.gov |

This table illustrates catalyst systems and substrate classes that have been successfully employed in palladium-catalyzed dearomative functionalization reactions, which share mechanistic features with isoquinoline synthesis.

Rhodium catalysts have proven to be highly effective in mediating the C-H activation and annulation of various substrates to form isoquinoline and isoquinolone structures. nih.gov One notable example is the Rh(III)-catalyzed synthesis of 4-substituted isoquinolones from O-pivaloyl benzhydroxamic acids and 3,3-disubstituted cyclopropenes. nih.gov This reaction is proposed to proceed through the formation of a [4.1.0] bicyclic system, which then undergoes acid-mediated ring-opening to yield the desired isoquinolone. nih.gov Although this specific method yields isoquinolones rather than the target this compound, it highlights the potential of rhodium catalysis in constructing the core isoquinoline framework.

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of nitrogen-containing heterocycles. nih.gov While the direct synthesis of this compound via copper-catalyzed oxidative carbamoylation is not explicitly described in the provided search results, copper-catalyzed borylation reactions are well-documented for the functionalization of unsaturated molecules, which are key steps in many synthetic routes. nih.gov These reactions often utilize copper(I) catalysts and can proceed under mild conditions with good functional group tolerance. nih.gov

Catalyst-Free and Green Chemistry Syntheses

In the pursuit of more sustainable chemical processes, catalyst-free and green chemistry approaches for isoquinoline synthesis have gained attention. These methods aim to minimize the use of hazardous reagents and solvents and often employ alternative energy sources like microwave irradiation to accelerate reactions.

One such example is the microwave-assisted synthesis of 6-bromo-2-(3,4-dichloro-phenyl)imidazo[1,2-a]pyridine. researchgate.net This method involves the reaction of 5-bromo-2-aminopyridine with 2-bromo-1-(3,4-dichlorophenyl)ethanone (B105186) in DMF under microwave irradiation, leading to a rapid and efficient synthesis. researchgate.net While this example produces an imidazopyridine derivative, the principle of using microwave energy to drive the formation of heterocyclic rings is broadly applicable and represents a greener alternative to traditional heating methods.

Multi-Component Reaction Strategies

Multi-component reactions (MCRs) are a cornerstone of modern synthetic chemistry, prized for their efficiency in rapidly building molecular complexity from simple starting materials. frontiersin.orgnih.gov By combining three or more reactants in a single synthetic operation, MCRs offer significant advantages in terms of atom economy, reduced waste, and operational simplicity compared to traditional multi-step syntheses. frontiersin.org

The design of innovative MCRs is an active area of research, with strategies such as single reactant replacement (SRR) being employed to modify and improve existing MCRs or to develop entirely new ones. nih.gov This approach has been used to expand the scope and dimensionality of well-known reactions like the Passerini and Biginelli reactions. frontiersin.orgnih.gov

While a specific MCR for the direct synthesis of this compound is not provided, the general principles of MCRs can be applied to its conceptual synthesis. A hypothetical MCR could involve the condensation of a suitably substituted bromo-phenylacetonitrile, a source of two chlorine atoms (such as oxalyl chloride or a related reagent), and a cyclizing agent. The challenge in designing such a reaction would be to control the regioselectivity of the additions and the final cyclization to yield the desired 1,3-dichloro substitution pattern and the C-6 bromo substituent.

Regioselective Halogenation Techniques

The precise introduction of halogen atoms at specific positions within a molecule is a critical aspect of synthetic chemistry, as these halogens can serve as versatile handles for further functionalization.

Bromination at the C-6 Position

The introduction of a bromine atom at the C-6 position of the isoquinoline nucleus is a key step in the synthesis of this compound. This requires a regioselective bromination method that favors substitution on the benzenoid ring of the isoquinoline system.

Electrophilic aromatic substitution (SEAr) is the most common method for introducing bromine onto an aromatic ring. nih.gov The regioselectivity of this reaction is governed by the electronic properties of the substrate and the reaction conditions. In the case of isoquinoline, the pyridinyl ring is electron-deficient, while the benzenoid ring is more electron-rich, directing electrophilic attack to the latter. imperial.ac.uk

N -Bromosuccinimide (NBS): NBS is a widely used reagent for electrophilic bromination due to its ease of handling and selectivity. wikipedia.org It can be used under various conditions to achieve bromination of aromatic compounds. For instance, NBS in the presence of a strong acid like sulfuric acid can be used for the bromination of isoquinoline. researchgate.net It is also effective for the bromination of activated aromatic rings, and its selectivity can be influenced by the solvent and other additives. nih.gov For example, NBS in acetonitrile (B52724) has been shown to be highly para-selective in the bromination of substituted benzenes. nih.gov In the context of synthesizing polybromoquinolines, NBS has been used as both an electrophile and an oxidant in a one-pot reaction with tetrahydroquinolines. nih.gov

Bromine (Br₂): Molecular bromine, often in the presence of a Lewis acid catalyst, is a classic reagent for electrophilic bromination. However, controlling its reactivity to achieve selective monobromination can be challenging.

The direct bromination of 1,3-dichloroisoquinoline (B189448) would be a plausible route to this compound. lookchem.com The directing effects of the existing chloro substituents and the fused pyridine (B92270) ring would need to be considered to predict the regiochemical outcome.

Catalytic methods for bromination offer the potential for improved selectivity and milder reaction conditions. The use of catalysts can enhance the electrophilicity of the bromine source or direct the substitution to a specific position.

While the search results allude to catalytic bromination, for instance in the context of the "swamping catalyst effect" which involves using a large amount of Lewis acid to alter the reactivity of the substrate, specific examples of catalytic methods for the C-6 bromination of isoquinoline are not extensively detailed. acs.org However, the development of regioselective halogenation techniques using catalysts is a general trend in organic synthesis. For example, zeolites have been used to induce high para-selectivity in the bromination of toluene-like substrates. nih.gov Such shape-selective catalysts could potentially be adapted for the regioselective bromination of isoquinoline derivatives.

Data Tables

Table 1: Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₉H₄BrCl₂N | lookchem.comsigmaaldrich.com |

| Molecular Weight | 276.94 g/mol | sigmaaldrich.com |

| Melting Point | 124-128 °C | lookchem.comsigmaaldrich.com |

| Boiling Point | 383.379 °C at 760 mmHg | lookchem.com |

| Density | 1.766 g/cm³ | lookchem.com |

| Appearance | Solid | sigmaaldrich.com |

| CAS Number | 552331-05-2 | sigmaaldrich.com |

Chlorination at C-1 and C-3 Positions

The synthesis of this compound, a key heterocyclic building block, involves the crucial step of introducing chlorine atoms at the C-1 and C-3 positions of the isoquinoline core. This transformation is typically achieved from a precursor molecule, 6-bromoisoquinoline-1,3(2H,4H)-dione. synquestlabs.comsigmaaldrich.com

Direct Chlorination Methods

Direct chlorination is the primary strategy for converting the dione (B5365651) precursor into the desired dichloro derivative. This process relies on potent chlorinating agents capable of replacing the hydroxyl groups of the tautomeric form of the dione or the carbonyl oxygen atoms.

A prevalent and effective method for this transformation is the use of phosphorus oxychloride (POCl₃), often in the presence of a tertiary amine base or a catalyst like N,N-dimethylformamide (DMF). ijpcbs.comnumberanalytics.com The reaction mechanism involves the initial formation of phosphate (B84403) esters at the oxygen atoms of the isoquinolinedione. Subsequent heating facilitates the nucleophilic substitution by chloride ions, leading to the formation of the stable, aromatic 1,3-dichloro-substituted isoquinoline ring. nih.gov

Precursor: 6-Bromoisoquinoline-1,3(2H,4H)-dione

Reagent: Phosphorus oxychloride (POCl₃)

Conditions: Typically heated, often with a base or catalyst.

Product: this compound

This reaction is analogous to the Vilsmeier-Haack reaction, where a substituted amide and POCl₃ generate a reactive electrophilic species. wikipedia.orgorganic-chemistry.org In this context, the isoquinolinedione acts as the substrate, and POCl₃ serves to both activate the carbonyl groups and provide the chloride nucleophiles for the substitution. ijpcbs.comniscpr.res.in

Functionalization and Derivatization Strategies

The presence of three distinct halogen atoms at the C-1, C-3, and C-6 positions makes this compound a highly versatile scaffold for further chemical modification. The differing reactivity of these positions allows for selective functionalization, enabling the synthesis of a wide array of complex derivatives.

Introduction of Substituents at C-1, C-3, C-4, and N-2 atoms

The primary sites for derivatization are the halogenated carbons. The intrinsic electronic properties of the isoquinoline ring render the C-1 position the most electrophilic and, therefore, the most susceptible to nucleophilic attack and palladium-catalyzed cross-coupling reactions. The reactivity generally follows the order C-1 > C-3 > C-6.

Palladium-Catalyzed Cross-Coupling:

The Suzuki-Miyaura cross-coupling reaction is a powerful tool for creating new carbon-carbon bonds at the halogenated positions. libretexts.org Due to the higher reactivity of the C-1 chloro group, selective coupling with various boronic acids can be achieved at this position under relatively mild conditions, leaving the C-3 chloro and C-6 bromo groups intact. researchgate.netnih.gov Functionalization at the C-3 position requires more forcing conditions, while modification at the C-6 position is the most challenging via this method.

| Position | Halogen | Relative Reactivity in Cross-Coupling | Notes |

|---|---|---|---|

| C-1 | Chlorine | High | Most activated position due to the adjacent ring nitrogen; site of initial functionalization. |

| C-3 | Chlorine | Medium | Less reactive than C-1; requires more forcing reaction conditions to substitute. |

| C-6 | Bromine | Low | Least reactive C-X bond for cross-coupling in this specific scaffold, despite bromine typically being more reactive than chlorine. |

Other Functionalizations:

C-4 Position: Introduction of substituents at the C-4 position, which is adjacent to the C-3 and C-5 carbons, is less common and typically requires different strategies, such as metallation followed by quenching with an electrophile.

N-2 Atom: The nitrogen atom of the isoquinoline ring can be functionalized through alkylation to form quaternary isoquinolinium salts. This modification alters the electronic properties and solubility of the molecule.

Bond Constructions at C1-N and C3-N Atoms

The formation of carbon-nitrogen bonds at the C-1 and C-3 positions is a critical derivatization strategy, often accomplished through nucleophilic aromatic substitution (SNAr) reactions. libretexts.orgnih.gov In these reactions, the chlorine atoms are displaced by nitrogen nucleophiles, such as primary or secondary amines.

Consistent with the reactivity profile discussed previously, amination occurs preferentially at the C-1 position. researchgate.netresearchgate.net By carefully controlling the reaction conditions (e.g., temperature, stoichiometry of the amine), it is possible to selectively synthesize 1-amino-6-bromo-3-chloroisoquinolines. The synthesis of the 3-amino derivative would necessitate reacting the mono-substituted product under more vigorous conditions or using a more potent nucleophilic amination reagent.

| Position of Substitution | Reactant | Product Class | Reaction Type |

|---|---|---|---|

| C-1 (preferential) | Primary/Secondary Amine (R-NH₂) | 1-Amino-6-bromo-3-chloroisoquinoline | Nucleophilic Aromatic Substitution (SNAr) |

| C-3 | Primary/Secondary Amine (R-NH₂) | 3-Amino-6-bromo-1-chloroisoquinoline | Nucleophilic Aromatic Substitution (SNAr) |

| C-1 and C-3 | Excess Amine (R-NH₂) | 1,3-Diamino-6-bromoisoquinoline | Nucleophilic Aromatic Substitution (SNAr) |

These C-N bond-forming reactions are fundamental in medicinal chemistry for accessing a diverse range of structures with potential biological activity.

Advanced Spectroscopic and Analytical Characterization for Isoquinoline Compounds

High-Resolution Mass Spectrometry for Intermediate Detection

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of synthetic intermediates and final products. For halogenated compounds like 6-Bromo-1,3-dichloroisoquinoline, mass spectrometry is particularly useful for confirming the presence and number of bromine and chlorine atoms due to their distinct isotopic patterns. While specific HRMS data for this exact compound is not publicly detailed, analysis of a closely related compound, 6-Bromo-1-chloroisoquinoline, using Desorption Chemical Ionization (DCI) mass spectrometry showed protonated molecular ion peaks (M+1) at m/z 241 and 243, confirming its molecular weight and bromine content. chemicalbook.com For this compound, HRMS would be expected to provide an exact mass measurement, allowing for the unambiguous determination of its elemental formula, C₉H₄BrCl₂N. Techniques like Electrospray Ionization (ESI) or Electron Ionization (EI) are commonly employed for such analyses. rsc.org

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the detailed molecular structure of organic compounds. ¹H NMR provides information about the number, environment, and connectivity of hydrogen atoms, while ¹³C NMR details the carbon skeleton.

For this compound, the ¹H NMR spectrum would display signals corresponding to the four protons on the aromatic ring system. The chemical shifts and coupling patterns of these protons would definitively establish the substitution pattern. The ¹³C NMR spectrum would show nine distinct signals, corresponding to each carbon atom in the isoquinoline (B145761) core. The chemical shifts would be influenced by the attached halogens and the nitrogen atom, aiding in the complete structural assignment. Although the specific spectra for this compound are not widely published, analysis of related structures like 6-bromo-1,2,3,4-tetrahydroquinoline (B1275206) confirms the utility of NMR in identifying the precise location of substituents on the quinoline (B57606) and isoquinoline frameworks. researchgate.net

Hypothetical NMR Data for this compound

| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Inferred Structural Assignment |

|---|---|---|---|

| ¹H | ~8.0-8.5 | Doublet | Proton adjacent to Br (H-5 or H-7) |

| ¹H | ~7.8-8.2 | Doublet | Proton adjacent to Br (H-7 or H-5) |

| ¹H | ~7.6-8.0 | Singlet | Proton on the isoquinoline core (H-8) |

| ¹H | ~7.5-7.9 | Singlet | Proton on the pyridine (B92270) ring (H-4) |

| ¹³C | ~150-155 | Singlet | Carbon atom C-1 (bonded to Cl) |

| ¹³C | ~140-145 | Singlet | Carbon atom C-3 (bonded to Cl) |

| ¹³C | ~120-135 | Multiple Signals | Aromatic CH and C-Br carbons |

| ¹³C | ~125-140 | Multiple Signals | Quaternary carbons in the fused ring system |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which corresponds to molecular vibrations. For this compound, the IR spectrum would exhibit characteristic absorption bands that confirm its key structural features.

Expected IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Bond |

|---|---|---|

| 3050-3150 | Aromatic C-H Stretch | C-H |

| 1550-1620 | C=C and C=N Stretch | Aromatic Ring, Pyridine Ring |

| 1000-1200 | C-Cl Stretch | C-Cl |

| 500-650 | C-Br Stretch | C-Br |

These bands, when observed together, provide strong evidence for the isoquinoline backbone and its specific halogenation pattern. rsc.org

X-ray Crystallography for Regioselectivity Confirmation

X-ray crystallography is an unparalleled technique for the absolute determination of molecular structure. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional map of electron density can be generated, revealing the precise spatial arrangement of every atom. This method would unambiguously confirm the regioselectivity of the synthesis, proving that the bromine atom is at the C-6 position and the chlorine atoms are at the C-1 and C-3 positions of the isoquinoline ring. While a crystal structure for this compound is not publicly available, this technique remains the gold standard for structural verification in medicinal and materials chemistry.

Chromatographic Techniques (e.g., LC-MS, HPLC) for Analysis of Isoquinoline Alkaloids

Chromatographic techniques are essential for the separation, purification, and quantitative analysis of isoquinoline compounds. High-Performance Liquid Chromatography (HPLC) is routinely used to assess the purity of synthetic batches and to isolate the final product from reaction mixtures. chemicalbook.com

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the detection sensitivity and specificity of mass spectrometry. This hybrid technique is particularly effective for analyzing complex mixtures and detecting trace levels of compounds. For halogenated quinones and isoquinones, a robust LC-MS/MS method has been developed that involves a C18 stationary phase for separation. umb.edu Optimization of the mobile phase, such as using methanol (B129727) with formic acid, can improve ionization and lead to lower background noise and better separation of analytes. umb.edu The use of a standard addition method can effectively mitigate matrix effects during quantification, ensuring accurate measurement of the compound's concentration in various samples. umb.edu

Typical LC-MS Parameters for Haloquinone Analysis umb.edu

| Parameter | Condition |

|---|---|

| LC Column | C18 stationary phase |

| Mobile Phase A | 0.25% aqueous formic acid |

| Mobile Phase B | Methanol with 0.25% formic acid |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Negative Electrospray Ionization (ESI) |

Surface-Enhanced Raman Spectroscopy (SERS) for Localization and Detection

Surface-Enhanced Raman Spectroscopy (SERS) is an advanced analytical technique that provides enormous amplification of Raman signals for molecules adsorbed onto or near nanostructured metal surfaces. mdpi.com This enhancement allows for the detection of molecules at extremely low concentrations, even down to the single-molecule level. mdpi.com Due to its high sensitivity and the weak SERS signal of water, the technique is exceptionally well-suited for studying biological samples. mdpi.com While not specifically reported for this compound, SERS has significant potential for the localization and detection of isoquinoline-based compounds in various applications, including medical diagnostics and environmental monitoring. mdpi.com It could be used to study the interaction of such molecules with biological targets like DNA or proteins.

Thermal Analysis Techniques for Drug-DNA Interactions

Thermal analysis techniques, such as Differential Scanning Calorimetry (DSC) and Isothermal Titration Calorimetry (ITC), are powerful tools for investigating the thermodynamics of interactions between small molecules and macromolecules like DNA. Many isoquinoline derivatives are studied for their potential to interact with DNA, and these methods provide crucial insights into the binding process. By measuring the heat changes that occur upon binding, these techniques can determine key thermodynamic parameters, including binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS). This information is vital for understanding the nature of the forces driving the drug-DNA interaction and is fundamental in the field of drug design and discovery.

Isothermal Titration Calorimetry (ITC)

Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique used to directly measure the heat changes that occur during a binding event between two molecules in solution. This allows for the determination of the thermodynamic parameters of the interaction, including the binding affinity (Ka), enthalpy change (ΔH), and stoichiometry (n) of the reaction. From these primary measurements, the Gibbs free energy change (ΔG) and entropy change (ΔS) can be calculated, providing a complete thermodynamic profile of the interaction.

The principle of ITC involves the incremental titration of a ligand solution into a sample cell containing a macromolecule at a constant temperature. The heat released or absorbed upon each injection is measured by a sensitive calorimeter. As the macromolecule becomes saturated with the ligand, the heat change diminishes, resulting in a binding isotherm. This isotherm can then be fitted to a binding model to extract the thermodynamic parameters.

While no specific ITC studies on this compound are documented in the reviewed literature, the technique is widely applied to study the interaction of isoquinoline alkaloids with biological macromolecules such as DNA. nih.gov For instance, ITC has been instrumental in characterizing the binding of various isoquinoline derivatives to nucleic acids, revealing the driving forces behind these interactions. nih.gov Such studies are crucial for understanding the mechanism of action of potential therapeutic agents.

Hypothetical ITC Data for a this compound Derivative Interacting with a Target Protein:

| Thermodynamic Parameter | Value | Units |

| Stoichiometry (n) | 1.1 | - |

| Association Constant (Ka) | 2.5 x 105 | M-1 |

| Enthalpy Change (ΔH) | -15.2 | kcal/mol |

| Entropy Change (ΔS) | -18.5 | cal/mol·K |

| Gibbs Free Energy (ΔG) | -7.5 | kcal/mol |

This table is a hypothetical representation of data that could be obtained from an ITC experiment and is not based on experimental results for the specified compound.

Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a thermal analysis technique that measures the difference in heat flow between a sample and a reference as a function of temperature. wikipedia.org Both the sample and a reference material are subjected to a controlled temperature program, and the energy required to maintain the same temperature in both is recorded. This technique is highly sensitive to phase transitions and other thermal events, such as melting, crystallization, and glass transitions. wikipedia.org

For a chemical compound like this compound, DSC would be primarily used to determine its melting point and enthalpy of fusion. A sharp endothermic peak on the DSC thermogram would indicate the melting temperature (Tm), which is a key characteristic of a pure crystalline substance. The area under this peak is proportional to the enthalpy of fusion (ΔHfus), providing information about the energy required to break the crystal lattice. Studies on substituted pyridoquinolines have utilized DSC to characterize the thermal properties of the compounds and to assess their stability. researchgate.net Furthermore, DSC can be employed to study the thermal decomposition of isoquinoline compounds at higher temperatures. acs.org

Physicochemical Properties of this compound and Related Compounds:

| Compound | Melting Point (°C) |

| This compound | 124-128 |

| Isoquinoline | 26-28 wikipedia.org |

The melting point for this compound is sourced from chemical vendor information. The melting point for isoquinoline is from established literature.

Hypothetical DSC Data for this compound:

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Enthalpy Change (J/g) |

| Melting | 124.5 | 126.8 | 85.3 |

| Decomposition | >250 | - | - |

This table is a hypothetical representation of data that could be obtained from a DSC experiment and is not based on experimental results for the specified compound.

Optical Melting Studies

Optical melting studies, often monitored by UV-Vis spectrophotometry or circular dichroism, are used to investigate the thermal stability of macromolecules and their complexes with ligands. nih.govnih.gov The technique involves monitoring a change in the optical properties of a sample as the temperature is increased. For DNA or proteins, this change is typically due to denaturation, the unfolding from a native, ordered structure to a disordered state.

In the context of isoquinoline compounds, optical melting is frequently used to assess their ability to stabilize DNA secondary structures, such as duplexes or G-quadruplexes. nih.govnih.gov The binding of an isoquinoline derivative to a DNA structure often leads to an increase in its melting temperature (Tm), the temperature at which half of the molecules are in the denatured state. This Tm shift provides a qualitative and sometimes semi-quantitative measure of the binding affinity and the stabilizing effect of the compound. While direct optical melting studies for this compound are not available, this method is a standard tool for evaluating the interactions of novel isoquinoline-based compounds with biological targets. nih.gov

Hypothetical Optical Melting Data for a DNA Duplex in the Absence and Presence of a this compound Derivative:

| Condition | Melting Temperature (Tm) (°C) |

| DNA Duplex Alone | 65.2 |

| DNA Duplex + Isoquinoline Derivative | 72.5 |

| ΔTm | +7.3 |

This table is a hypothetical representation of data that could be obtained from an optical melting experiment and is not based on experimental results for the specified compound.

Pharmacological and Biological Research on 6 Bromo 1,3 Dichloroisoquinoline Derivatives

Broad Spectrum of Pharmacological Activities of Isoquinoline (B145761) Derivatives

The isoquinoline nucleus is a fundamental component in a vast number of natural and synthetic compounds that exhibit a broad spectrum of biological effects. semanticscholar.org These activities include, but are not limited to, anticancer, antimicrobial, anti-inflammatory, antiviral, and antifungal properties. wisdomlib.orgmdpi.com The versatility of the isoquinoline scaffold has led to its incorporation into various approved drugs with diverse therapeutic applications, such as the vasodilator papaverine (B1678415) and the antihypertensive agent quinapril. wikipedia.org

The wide-ranging pharmacological profile of isoquinoline derivatives stems from their ability to interact with various biological targets. semanticscholar.orgamerigoscientific.com Researchers have synthesized and evaluated numerous isoquinoline analogs, demonstrating their potential in treating a multitude of conditions. wisdomlib.org The continuous exploration of these derivatives holds promise for the discovery of new and improved therapeutic agents for a variety of unmet medical needs. amerigoscientific.com

Table 1: Overview of Pharmacological Activities of Isoquinoline Derivatives

| Pharmacological Activity | Description | Key Examples |

| Anticancer | Inhibition of cancer cell growth and proliferation through various mechanisms. semanticscholar.orgmdpi.com | Noscapine, Emetine amerigoscientific.com |

| Antimicrobial | Activity against a range of pathogenic microorganisms, including bacteria and fungi. wisdomlib.orgamerigoscientific.com | Berberine (B55584) amerigoscientific.com |

| Anti-inflammatory | Reduction of inflammation, as seen in traditional medicinal uses. amerigoscientific.commdpi.com | Tetrandrine, Berberine amerigoscientific.commdpi.com |

| Antiviral | Inhibition of viral replication and activity. wisdomlib.orgmdpi.com | Nelfinavir semanticscholar.org |

| Enzyme Inhibition | Modulation of enzyme activity, such as acetylcholinesterase. semanticscholar.orgnih.gov | Galanthamine (related structure) nih.gov |

Anticancer Potential and Mechanisms

Among the diverse biological activities of isoquinoline derivatives, their potential as anticancer agents has been a significant area of research. semanticscholar.orgresearchgate.net The presence of the isoquinoline core in several natural alkaloids with cytotoxic properties, such as berberine and noscapine, has spurred the development of synthetic derivatives with enhanced potency and selectivity. amerigoscientific.comresearchgate.net

A key mechanism through which isoquinoline derivatives exert their anticancer effects is by disrupting the normal cell cycle progression and inducing programmed cell death, or apoptosis. rsc.orgnih.gov Studies have shown that certain derivatives can cause cancer cells to arrest in specific phases of the cell cycle, preventing their proliferation. nih.gov For instance, some chromenopyrimidine derivatives have been observed to cause a significant accumulation of breast cancer cells in the G1 phase. nih.gov

Furthermore, many isoquinoline compounds have been found to trigger the apoptotic cascade in cancer cells. nih.gov This process is characterized by a series of morphological and biochemical changes that lead to cell death. The induction of apoptosis is a desirable characteristic for anticancer drugs as it eliminates malignant cells. nih.gov Research on specific isoquinoline derivatives, B01002 and C26001, has demonstrated their ability to inhibit tumor cell proliferation primarily through an apoptotic pathway. nih.gov

DNA is a primary target for many chemotherapeutic agents. rsc.org Some isoquinoline derivatives function as DNA intercalators, meaning they insert their planar aromatic structures between the base pairs of the DNA double helix. rsc.orgyoutube.com This intercalation distorts the DNA structure, which can interfere with essential cellular processes like DNA replication and transcription, ultimately leading to cell death. youtube.comyoutube.com The ability of a molecule to intercalate is often influenced by its structure and the intermolecular forces it can form with the DNA. youtube.com The process of intercalation can be affected by the superhelical nature of DNA within chromatin, with relaxed or nicked DNA being more accessible. nih.gov

Enzymes play crucial roles in cell function, and their inhibition is a common strategy in cancer therapy. semanticscholar.org Isoquinoline derivatives have been identified as inhibitors of various enzymes. semanticscholar.orgnih.gov For example, some derivatives act as topoisomerase inhibitors. Topoisomerases are enzymes that manage the topological state of DNA and are vital for replication; their inhibition leads to DNA damage and cell death. youtube.com

Additionally, isoquinoline derivatives have shown inhibitory activity against acetylcholinesterase (AChE) and butylcholinesterase (BChE). nih.gov While primarily associated with neurodegenerative diseases, the inhibition of these enzymes by certain isoquinoline alkaloids has been an area of study. nih.gov

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of isoquinoline derivatives. researchgate.netnih.gov These studies involve systematically modifying the chemical structure of a lead compound and evaluating the impact of these changes on its biological activity. tubitak.gov.tr By identifying the key structural features required for potency and selectivity, researchers can design more effective drug candidates. nih.gov

The introduction of halogen atoms, such as bromine and chlorine, into the isoquinoline scaffold can significantly influence the compound's anticancer properties. nih.govacs.org The position and nature of the halogen substituent can affect the molecule's electronic properties, lipophilicity, and binding interactions with its biological target. rsc.orgacs.org For instance, studies on quinazoline (B50416) derivatives, a related class of compounds, have indicated that the presence of a halogen at the 6-position can enhance anticancer effects. nih.gov Research on organoruthenium compounds with 8-hydroxyquinoline (B1678124) ligands also highlights the impact of halogen substitution patterns on cytotoxic activity. acs.org The strategic placement of halogens in the design of 6-Bromo-1,3-dichloroisoquinoline derivatives is therefore a key consideration for developing potent and selective anticancer agents.

Structure-Activity Relationship (SAR) Studies in Anticancer Agents

Antimicrobial and Antiviral Activities

The isoquinoline core is a well-established scaffold in the development of antimicrobial and antiviral agents. researchgate.netresearchgate.netresearchgate.net Various derivatives have demonstrated significant activity against a range of pathogens, including bacteria, fungi, and viruses.

A key target for novel antibacterial agents is the filamentous temperature-sensitive protein Z (FtsZ), a prokaryotic cytoskeletal protein essential for bacterial cell division. mdpi.com Inhibition of FtsZ polymerization disrupts the formation of the Z-ring, a critical step in bacterial cytokinesis, ultimately leading to cell death. Several quinoline (B57606) and isoquinoline derivatives have been identified as FtsZ inhibitors. nih.govfrontiersin.orgnih.gov

For instance, 3-phenylisoquinoline (B1583570) derivatives have been synthesized and shown to act as stabilizers of S. aureus FtsZ (SaFtsZ) polymers, leading to the inhibition of SaFtsZ GTPase activity. nih.gov This stabilization of the FtsZ polymer disrupts the dynamic instability required for proper Z-ring function. Similarly, certain quinoline-based compounds have been found to effectively disrupt the GTPase activity and polymerization of FtsZ. nih.gov One such 1-methylquinolinium (B1204318) iodide derivative demonstrated strong antibacterial activity against a panel of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA), with minimum inhibitory concentrations (MICs) ranging from 0.75 to 6 μg/mL. nih.gov

Table 1: Antibacterial Activity of Representative Isoquinoline and Quinoline Derivatives

| Compound Class | Target/Mechanism | Organism(s) | Activity (MIC) | Reference |

| 1-Methylquinolinium Iodide Derivative | FtsZ Inhibition | MRSA, VRE, NDM-1 E. coli | 0.75 - 6 µg/mL | nih.gov |

| 3-Phenylisoquinoline Derivatives | FtsZ Polymer Stabilization | S. aureus, E. faecalis (including MRSA and VRE) | Active | nih.gov |

| Alkynyl Isoquinolines | Cell Wall & Nucleic Acid Biosynthesis Perturbation | Gram-positive bacteria (including MRSA) | Potent | mdpi.com |

| Pyrimido-isoquinolin-quinone Derivatives | Not specified | MRSA, MSSA, E. faecalis | 2 - 32 µg/mL | mdpi.com |

This table presents data for broader classes of isoquinoline and quinoline derivatives due to a lack of specific data for this compound derivatives.

The isoquinoline scaffold is also a promising framework for the development of antimalarial and anti-HIV agents. researchgate.netresearchgate.netmdpi.comnih.govnih.gov

Antimalarial Activity: Various isoquinoline derivatives have shown potent activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.gov For example, 6,7-dinitro-2- nih.govCurrent time information in Pasuruan, ID.nih.govtriazole-4-yl-benzo[de]isoquinoline-1,3-dione has been identified as a potential antimalarial agent through in silico studies, which indicated its ability to bind to various protein targets in the parasite. nih.gov The mechanism of action for many quinoline-based antimalarials involves interfering with heme detoxification in the parasite's food vacuole. nih.gov While some newer aryl quinolone derivatives target the cytochrome bc1 complex of P. falciparum. nih.gov

Anti-HIV Activity: Isoquinoline derivatives have emerged as a significant class of compounds with anti-HIV properties. researchgate.netresearchgate.netmdpi.comnih.govnih.gov A notable mechanism of action is the antagonism of the CXCR4 receptor, a co-receptor for HIV entry into host cells. A series of isoquinolines bearing a tetrahydroquinoline or a 3-methylpyridinyl moiety have been synthesized and shown to have low nanomolar activity in CXCR4 binding and antagonism assays, translating to excellent antiviral activity against HIV-1 and HIV-2. mdpi.comnih.gov For instance, compound 24c from one study displayed consistently low nanomolar activity across various assays. nih.gov

Although specific studies on the antimalarial and anti-HIV activities of this compound derivatives are lacking, the presence of halogen atoms on the isoquinoline ring could modulate these activities.

Structure-activity relationship (SAR) studies on various isoquinoline and quinoline derivatives have provided valuable insights for the design of more potent antimicrobial agents. researchgate.netresearchgate.netmdpi.comnih.gov

For alkynyl isoquinolines, it has been demonstrated that both the isoquinoline and the phenyl moieties are crucial for their antibacterial activity. mdpi.com The substitution pattern on the isoquinoline ring is also vital for activity. mdpi.com In a study of pyrimido-isoquinolin-quinone derivatives, it was found that these compounds were active against Gram-positive pathogens with MICs ranging from 2 to 32 µg/mL. mdpi.com

In the context of halogenated derivatives, studies on novel 1-pentyl-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolines (THIQs) revealed that halogenated phenyl- and phenethyl carbamates exerted remarkable bactericidal activity. nih.gov Specifically, chlorinated derivatives like chlorobenzoate and chlorophenylpropanoate esters, and chlorophenethyl carbamate, exhibited the greatest antifungal activity. nih.gov This suggests that the presence and position of halogen atoms, such as the bromo and chloro groups in this compound, could significantly influence the antimicrobial spectrum and potency.

Anti-inflammatory and Antioxidant Properties

Isoquinoline derivatives have been investigated for their potential as anti-inflammatory and antioxidant agents. mdpi.comnih.govresearchgate.netnih.govnih.govui.ac.idnih.govjptcp.commdpi.com

Anti-inflammatory Properties: Several studies have highlighted the anti-inflammatory potential of isoquinoline derivatives. researchgate.netnih.govnih.govmdpi.com For example, a novel isoquinoline derivative, CYY054c, was shown to inhibit lipopolysaccharide (LPS)-induced NF-κB expression in macrophages, leading to a reduction in the release of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov In an animal model of endotoxemia, this compound improved cardiac function. nih.gov Another study on isoquinoline-1-carboxamide (B73039) derivatives demonstrated their ability to suppress the production of pro-inflammatory mediators in LPS-treated microglial cells, suggesting their potential in treating neuroinflammatory disorders. nih.govmdpi.com Furthermore, a study on 3-bromo isoquinoline derivatives reported noteworthy analgesic and anti-inflammatory activity. researchgate.netjptcp.com

Antioxidant Properties: The antioxidant potential of quinoline and isoquinoline derivatives has also been explored. mdpi.comnih.govnih.govui.ac.id One study investigated the antioxidant effect of a new class of quinoline derivatives and found that a quinoline derivative without selenium exhibited significant in vitro antioxidant and in vivo antinociceptive effects. nih.gov Another study on 2-substituted quinazolin-4(3H)-ones, which share a heterocyclic scaffold, found that the presence of hydroxyl and methoxy (B1213986) groups on the phenyl ring was crucial for antioxidant activity. nih.gov While direct antioxidant data for this compound is unavailable, the general antioxidant properties of the broader quinoline and isoquinoline families suggest this as a possible area of activity.

Structure Activity Relationship Sar and Structure Property Relationship Spr Analyses

Impact of Halogen Substitution on Biological Activity and Selectivity

The presence and positioning of halogen atoms on the isoquinoline (B145761) scaffold are critical determinants of the molecule's biological activity and selectivity. The interplay of their electronic and steric properties can significantly modulate interactions with biological targets.

Regiochemical Influence of Halogens (e.g., Bromine at C-6, Chlorines at C-1 and C-3)

The specific placement of halogen substituents on the isoquinoline ring profoundly impacts the molecule's chemical reactivity and biological interactions. The substitution pattern of 6-Bromo-1,3-dichloroisoquinoline, with a bromine atom at the C-6 position and chlorine atoms at the C-1 and C-3 positions, creates a unique electronic and steric profile that influences its behavior.

While direct studies on this compound are limited, research on related halogenated quinolines and isoquinolines provides valuable insights. For instance, the position of halogens can dictate the types of interactions with protein residues. Halogen bonds, which are noncovalent interactions between a halogen atom and an electron-rich site, are highly directional and can significantly contribute to binding affinity and selectivity. The regiochemistry of substitution determines the potential for these and other interactions, such as hydrogen bonds and π-stacking. nih.gov

Electronic and Steric Effects of Halogen Substituents

Sterically, the size of the halogen atoms can create hindrance, influencing the molecule's conformation and its ability to fit into a protein's binding pocket. scispace.com The chlorine atoms at the C-1 and C-3 positions, in particular, can restrict rotation and dictate the preferred orientation of the molecule when approaching a biological target. The balance between these electronic and steric factors is crucial for optimizing biological activity. chemrxiv.org Studies on other halogenated heterocyclic systems have shown that electron-withdrawing substituents can enhance the potency of compounds. nih.gov

Role of Isoquinoline Scaffold in Ligand-Target Interactions

The isoquinoline framework itself is recognized as a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is capable of binding to a variety of biological targets with high affinity. nih.govrsc.org Isoquinoline and its derivatives are found in numerous natural products and synthetic drugs, exhibiting a wide range of biological activities, including antimicrobial, antiviral, and anticancer properties. rsc.orgmdpi.comnih.gov

Computational Chemistry Approaches for SAR/SPR

Computational methods are invaluable tools for elucidating the SAR and SPR of molecules like this compound, providing insights that can guide the design of more potent and selective analogs.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor. nih.gov For this compound, docking studies could be employed to understand its potential interactions with various protein targets. These studies can reveal key binding modes and identify crucial amino acid residues involved in the interaction. For example, docking studies on similar halogenated quinoline (B57606) derivatives have successfully predicted binding affinities and interactions with enzymes like monoamine oxidase (MAO-A and MAO-B). nih.gov In such studies, the halogen atoms often play a significant role in forming specific interactions, such as halogen bonds, with the protein. nih.gov

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into the stability of the interaction and the conformational changes that may occur. nih.gov Following molecular docking, MD simulations can be used to validate the predicted binding poses and to calculate binding free energies. nih.govmdpi.com For halogenated compounds, MD simulations can assess the stability of halogen bonds and other non-covalent interactions within the binding site. semanticscholar.orgmdpi.com Studies on halogenated quinoline derivatives have utilized MD simulations to confirm the stability of ligand-protein complexes and to analyze the structural fluctuations of the system. nih.gov

Mechanistic Investigations of Biological Action

Binding to Cellular Macromolecules (DNA, RNA, Proteins)

The planar, aromatic structure of the isoquinoline (B145761) core, combined with the presence of electronegative halogen atoms, suggests that 6-Bromo-1,3-dichloroisoquinoline could potentially interact with biological macromolecules. Halogen bonding, a non-covalent interaction, could play a role in its binding to proteins. However, at present, there is a lack of specific studies detailing the binding of this compound to DNA, RNA, or specific proteins.

Enzyme Inhibition Mechanisms

Many therapeutic agents exert their effects by inhibiting enzymes. The dichloroisoquinoline moiety is a feature of some compounds known to target specific enzymes. It is plausible that this compound could act as an enzyme inhibitor, potentially through competitive, non-competitive, or uncompetitive mechanisms. However, dedicated research to identify specific enzyme targets and the kinetics of such inhibition for this particular compound is not yet available in the public domain.

Modulating Cellular Pathways (e.g., Cell Cycle, Apoptosis, Autophagy)

The regulation of cellular pathways such as the cell cycle, apoptosis (programmed cell death), and autophagy is a critical area of drug discovery, particularly in oncology. While some isoquinoline derivatives have been shown to influence these pathways, specific data on how this compound might modulate these processes is not currently documented in scientific literature. For instance, studies on other compounds, such as chloroquine, have demonstrated the induction of apoptosis and the modulation of autophagy, but direct evidence linking this compound to these effects is absent. nih.gov

Interference with Specific Biological Processes (e.g., DNA Replication, Cell-Wall Synthesis)

Given its potential to interact with DNA, as hypothesized in section 6.1, this compound could theoretically interfere with DNA replication. Similarly, its potential as a precursor for agrochemicals suggests that it might interfere with biological processes unique to pests or plants, such as cell-wall synthesis. lookchem.com However, without experimental data, these remain speculative areas of investigation.

Natural Occurrence and Biosynthesis of Isoquinoline Alkaloids

Isolation and Identification from Plants and Microorganisms

Isoquinoline (B145761) alkaloids are characteristic secondary metabolites of several plant families, most notably the Papaveraceae (poppy family), Berberidaceae (barberry family), Menispermaceae, Fumariaceae, and Ranunculaceae (buttercup family). wikipedia.org Famous examples include morphine and codeine from the opium poppy (Papaver somniferum), berberine (B55584) from plants like Berberis vulgaris, and sanguinarine (B192314) from the bloodroot plant (Sanguinaria canadensis). wikipedia.orgnih.gov These compounds are also found in other plant families such as Alangiaceae, Annonaceae, Fabaceae, Lauraceae, and Rutaceae. mdpi.com

The isolation of these alkaloids from plant material typically involves extraction with solvents, followed by various chromatographic techniques to separate the complex mixture of compounds. researchgate.netnih.gov Identification is then achieved through spectroscopic methods, including mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netnih.gov While plants are the primary source, some isoquinoline alkaloids have also been identified from microorganisms, such as certain species of fungi and bacteria. nih.govyoutube.com For instance, manzamine alkaloids have been isolated from sponges of the Acanthostrongylophora species. nih.gov

The distribution of specific alkaloids can vary significantly not only between different plant species but also within different parts of the same plant. For example, studies have shown that the concentration of certain isoquinoline alkaloids can be higher in the roots compared to the leaves or stems of the same plant. mdpi.com

Table 1: Prominent Naturally Occurring Isoquinoline Alkaloids and their Plant Sources

| Alkaloid | Plant Source(s) | Plant Family |

| Morphine | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Codeine | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Papaverine (B1678415) | Papaver somniferum (Opium Poppy) | Papaveraceae |

| Berberine | Berberis vulgaris, Stylophorum diphyllum | Berberidaceae, Papaveraceae |

| Sanguinarine | Sanguinaria canadensis (Bloodroot) | Papaveraceae |

| Tubocurarine | Chondrodendron tomentosum | Menispermaceae |

| Palmatine | Berberis species | Berberidaceae |

| Magnoflorine | Coptis japonica | Ranunculaceae |

| Protopine | Pseudofumaria lutea | Papaveraceae |

| Stylopine | Pseudofumaria lutea | Papaveraceae |

Biosynthetic Pathways (e.g., Tyrosine Pathway, Pictet-Spengler Condensation)

The biosynthesis of the vast majority of isoquinoline alkaloids in plants begins with the amino acid L-tyrosine. nih.govkegg.jpnih.gov Through a series of enzymatic reactions, tyrosine is converted into dopamine (B1211576) and 4-hydroxyphenylacetaldehyde. mdpi.comkegg.jpkegg.jp These two molecules then undergo a crucial condensation reaction to form the central precursor of most isoquinoline alkaloids, (S)-norcoclaurine.

A key step in the formation of the isoquinoline core structure is the Pictet-Spengler condensation . psu.eduresearchgate.net This reaction involves the cyclization of a β-arylethylamine (like dopamine) with an aldehyde or ketone. researchgate.net In the biosynthesis of isoquinoline alkaloids, this condensation reaction leads to the formation of the tetrahydroisoquinoline skeleton. researchgate.net

From (S)-norcoclaurine, a series of modifications, including hydroxylations, methylations, and intramolecular rearrangements, lead to the vast diversity of isoquinoline alkaloid structures. kegg.jp A pivotal intermediate in many of these pathways is (S)-reticuline, from which numerous branches of biosynthesis diverge to produce various types of isoquinoline alkaloids, including benzylisoquinolines, aporphines, and protoberberines. kegg.jpnih.govresearchgate.net

While the tyrosine pathway is predominant, research has identified alternative biosynthetic routes. For instance, a novel pathway for the production of the isoquinolinequinone alkaloid mansouramycin D in Streptomyces albus has been shown to utilize tryptophan as a precursor instead of tyrosine. nih.gov

Chemotaxonomic Significance of Isoquinoline Alkaloids

The distribution of isoquinoline alkaloids across the plant kingdom is not random and often follows taxonomic classifications. This makes them valuable chemotaxonomic markers , meaning their presence or absence, and their structural types, can be used to infer evolutionary relationships between plant species and families. researchgate.net

For example, the presence of specific types of isoquinoline alkaloids is a defining characteristic of the order Ranunculales, which includes the families Ranunculaceae, Berberidaceae, and Papaveraceae. wikipedia.org The structural similarities of the alkaloids found within these families provide chemical evidence for their close botanical relationship.

The study of the distribution of these alkaloids, in conjunction with genetic and morphological data, helps to build a more complete picture of plant evolution. The aporphine (B1220529) group of isoquinoline alkaloids, for instance, is widely distributed and considered a significant chemotaxonomic marker. researchgate.net By analyzing the types of isoquinoline alkaloids present in a plant, botanists can gain insights into its evolutionary history and its relationship to other plants.

Future Directions and Research Gaps

Development of Novel Synthetic Strategies for Diversely Functionalized 6-Bromo-1,3-dichloroisoquinoline

The development of versatile and efficient synthetic routes is fundamental to exploring the potential of this compound. While general methods for the synthesis of substituted isoquinolines exist, such as the Bischler-Napieralski and Pictet-Spengler reactions, research into novel strategies tailored for the diverse functionalization of the 6-bromo-1,3-dichloro-isoquinoline core is a critical first step. Future research should focus on:

Regioselective Functionalization: Developing methods for the selective substitution at the C-1, C-3, and C-6 positions to create a library of analogues. This could involve leveraging the differential reactivity of the chloro and bromo substituents.

Cross-Coupling Reactions: Exploring the use of modern cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig reactions, to introduce a wide range of aryl, alkyl, and amino groups at the bromine- and chlorine-bearing positions. This would enable the systematic exploration of the structure-activity relationship (SAR).

Late-Stage Functionalization: Investigating C-H activation and other late-stage functionalization techniques to modify the isoquinoline (B145761) core after its initial synthesis. This approach offers a more atom-economical and efficient way to generate diverse derivatives.

A patent for the synthesis of a related compound, 6-bromo-3-chlorophenyl-methyl-2-methoxy-quinoline, highlights the interest in halogenated quinoline (B57606) and isoquinoline structures as important intermediates in the synthesis of more complex molecules. google.com

Comprehensive Pharmacological Profiling and Target Identification

A significant gap exists in the understanding of the pharmacological properties of this compound. The isoquinoline nucleus is a privileged scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents. namiki-s.co.jpnih.govjst.go.jp Therefore, a comprehensive screening of this compound and its derivatives is warranted. Key research areas include:

Broad-Spectrum Biological Screening: Evaluating the compound and its analogues against a wide range of biological targets, including kinases, G-protein coupled receptors (GPCRs), and enzymes involved in various disease pathways.

Anticancer Activity: Given that many isoquinoline derivatives exhibit cytotoxic effects, assessing the antiproliferative activity of this compound derivatives against a panel of cancer cell lines is a logical starting point. nih.gov

Target Deconvolution: For any identified bioactive derivatives, employing techniques such as affinity chromatography, chemical proteomics, and computational target prediction to identify their specific molecular targets.

Screening of isoquinoline alkaloid libraries has revealed new blockers of voltage-gated Na+ channels and modulators of lipid metabolism, indicating the diverse pharmacological potential within this compound class. mdpi.comresearchgate.net

Exploration of Bioisosterism in Isoquinoline-Based Drug Design

Bioisosterism, the replacement of a functional group with another that has similar physicochemical properties, is a powerful strategy in drug design to optimize potency, selectivity, and pharmacokinetic properties. nih.govcambridgemedchemconsulting.com For this compound, several bioisosteric modifications could be explored:

Halogen Replacement: Systematically replacing the bromine and chlorine atoms with other halogens (e.g., fluorine, iodine) or pseudo-halogens (e.g., trifluoromethyl, cyano) to modulate electronic properties and metabolic stability.

Ring System Isosteres: Investigating the replacement of the isoquinoline core with other bicyclic heteroaromatic systems to explore new chemical space and potentially discover novel biological activities.

Functional Group Mimics: Replacing the chloro and bromo substituents with other functional groups that can mimic their steric and electronic properties while potentially improving drug-like characteristics.

The bioisosteric replacement of a quinoline moiety with an isoquinoline has been shown to enhance the cellular activity and selectivity of HER2 kinase inhibitors. nih.gov

Advanced Computational Modeling for Predictive SAR and Drug Design

In the absence of extensive experimental data, computational modeling can provide valuable insights into the potential bioactivity and structure-activity relationships of this compound derivatives. Future research should leverage:

Molecular Docking: Performing docking studies of virtual libraries of this compound analogues against the binding sites of known drug targets, particularly kinases, to predict potential binding modes and affinities. nih.gov

Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained, developing QSAR models to correlate the structural features of the derivatives with their biological activity, thereby guiding the design of more potent compounds.

Pharmacophore Modeling: Creating pharmacophore models based on the structural features of any identified active compounds to facilitate virtual screening and the design of novel derivatives with improved properties.

Green Chemistry Approaches in Industrial Scale Synthesis

The development of environmentally friendly and sustainable synthetic methods is a crucial aspect of modern pharmaceutical chemistry. For the industrial-scale synthesis of this compound and its derivatives, the application of green chemistry principles is essential. researchgate.netrice.edu Research in this area should focus on:

Use of Greener Solvents: Replacing hazardous organic solvents with more benign alternatives such as water, ethanol, or supercritical fluids.

Catalytic Methods: Employing highly efficient and recyclable catalysts to minimize waste and improve reaction efficiency. Recent research has highlighted the use of copper/cobalt synergistic catalysis in metal-organic frameworks for the eco-friendly synthesis of dihydroisoquinolines. sciengine.com

Energy Efficiency: Utilizing energy-efficient techniques such as microwave-assisted synthesis or flow chemistry to reduce reaction times and energy consumption. Photocatalysis using visible light has also emerged as a sustainable method for synthesizing quinazoline (B50416) derivatives. nih.gov

Clinical Translation Potential of this compound Derivatives

While currently speculative, the ultimate goal of investigating this compound is to assess its potential for clinical translation. The isoquinoline scaffold is present in numerous approved drugs and clinical candidates. nih.gov Should promising lead compounds emerge from the aforementioned research areas, a clear path towards preclinical and clinical development will need to be established. This will involve:

In Vivo Efficacy Studies: Evaluating the therapeutic efficacy of lead compounds in relevant animal models of disease.

Pharmacokinetic and Toxicological Profiling: Conducting comprehensive ADMET (absorption, distribution, metabolism, excretion, and toxicity) studies to assess the drug-like properties and safety profile of the compounds.

Lead Optimization: Iteratively modifying the lead compounds to improve their efficacy, safety, and pharmacokinetic properties to identify a clinical candidate.

The journey from a basic chemical entity like this compound to a clinically approved drug is long and challenging. However, by systematically addressing these research gaps and applying modern drug discovery principles, the scientific community can begin to unravel the potential held within this and other underexplored halogenated isoquinolines.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 6-bromo-1,3-dichloroisoquinoline, and how do reaction conditions influence yield and purity?

- Methodological Answer :

- Direct halogenation : Bromination and chlorination of isoquinoline precursors under controlled conditions (e.g., using NBS for bromination and SO₂Cl₂ for chlorination) can yield the target compound. Reaction temperatures above 80°C and inert atmospheres (N₂/Ar) are critical to minimize side reactions .

- Cross-coupling : Suzuki-Miyaura coupling with boronic acid derivatives (e.g., 3-chlorophenylboronic acid) can introduce substituents, but halogen positioning requires careful regioselectivity control .

- Optimization Table :

| Method | Catalyst | Solvent | Yield (%) | Purity (HPLC) |

|---|---|---|---|---|

| Direct Halogenation | None | DCM | 45–55 | >90% |

| Suzuki Coupling | Pd(PPh₃)₄ | THF | 60–70 | >95% |

Q. How should researchers characterize this compound using spectroscopic and crystallographic techniques?

- Methodological Answer :

- NMR : ¹H and ¹³C NMR spectra should show distinct peaks for aromatic protons (δ 7.5–8.5 ppm) and halogenated carbons (δ 120–140 ppm). Coupling patterns can confirm substitution positions .

- X-ray Crystallography : Use SHELXL for structure refinement. Halogen atoms generate strong electron density maps, enabling precise bond-length/angle measurements. Cooling samples to 100 K improves diffraction quality .

- Mass Spectrometry : High-resolution ESI-MS should match the molecular ion [M+H]⁺ at m/z 265.91 (C₉H₄BrCl₂N⁺).

Advanced Research Questions

Q. What mechanistic insights explain the regioselectivity of halogenation in this compound synthesis?

- Methodological Answer :

- Electronic Effects : The bromine atom at position 6 deactivates the ring via electron withdrawal, directing subsequent chlorination to positions 1 and 3. Computational DFT studies (e.g., Gaussian09) can model charge distribution to predict reactivity .

- Steric Factors : Bulky substituents near position 2 may hinder chlorination, favoring 1,3-dichloro formation. MD simulations (AMBER) assess steric hindrance .

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodological Answer :

- Data Triangulation : Compare results across solvent systems (polar vs. non-polar), catalysts (Pd vs. Cu), and temperatures. For example, Pd(PPh₃)₄ in THF may outperform CuI/DMF in Suzuki reactions .

- Controlled Replication : Reproduce conflicting studies with standardized protocols (e.g., degassed solvents, inert conditions) to isolate variables. Publish negative results to clarify discrepancies .

Q. What strategies optimize this compound for pharmacological studies, particularly in targeting enzyme inhibition?

- Methodological Answer :

- Derivatization : Introduce polar groups (e.g., -OH, -NH₂) at position 4 to enhance solubility and binding affinity. Protect halogens during functionalization to avoid displacement .

- Docking Studies : Use AutoDock Vina to simulate interactions with target enzymes (e.g., kinase domains). Halogens may form halogen bonds with backbone carbonyls, stabilizing inhibitor complexes .

Data Analysis and Experimental Design

Q. How should researchers design experiments to investigate the stability of this compound under varying pH and temperature conditions?

- Methodological Answer :

- Stability Protocol :

Prepare buffered solutions (pH 2–12) and incubate the compound at 25°C, 37°C, and 60°C.

Monitor degradation via HPLC at 0, 24, 48, and 72 hours.

Identify byproducts using LC-MS and compare with reference standards.

- Key Metrics : Half-life (t₁/₂) and Arrhenius plots predict shelf-life. Acidic conditions (pH < 4) typically accelerate hydrolysis of chloro groups .

Tables for Critical Comparisons

Table 1 : Comparison of Halogenation Methods

| Parameter | Bromination (NBS) | Chlorination (SO₂Cl₂) |

|---|---|---|

| Optimal Temp (°C) | 80–100 | 60–80 |

| Side Products | Dibrominated | Oxychlorides |

| Yield Range (%) | 50–65 | 70–85 |

Table 2 : Key NMR Assignments (CDCl₃, 400 MHz)

| Position | ¹H δ (ppm) | ¹³C δ (ppm) | Multiplicity |

|---|---|---|---|

| C-1 | - | 138.2 | - |

| C-3 | - | 136.8 | - |

| C-6 | - | 129.5 | - |

| H-5 | 8.21 | - | d (J=5.2 Hz) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.